2-NP-Ahd

描述

Contextual Role within Chemical Residue Analysis

Within the domain of chemical residue analysis, 2-NP-AHD serves a crucial role as a target analyte and analytical standard for determining the presence of 1-aminohydantoin (B1197227) (AHD), the primary metabolite of nitrofurantoin (B1679001). medchemexpress.commedchemexpress.comscbt.comtebubio.comr-biopharm.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Since nitrofurantoin itself is rapidly metabolized, analyzing for the parent compound is often ineffective in determining compliance with regulations. uq.edu.aur-biopharm.comwaters.com AHD, being a tissue-bound metabolite, provides a more reliable indicator of exposure. uq.edu.aur-biopharm.comwaters.comscielo.br The derivatization of AHD with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form this compound is a standard procedure in many analytical workflows. uq.edu.aur-biopharm.comwaters.comscielo.brusda.gov This derivatization step is essential as it improves the extraction efficiency of the metabolite from complex matrices and enhances its ionization and detection characteristics in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). waters.comscielo.br Therefore, the detection and quantification of this compound in food products of animal origin, such as honey, shrimp, fish, and poultry, are integral to residue monitoring programs aimed at enforcing the ban on nitrofurans. caymanchem.comuq.edu.aur-biopharm.comusda.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov

Importance in Methodological Development for Trace Analysis

The need to detect nitrofuran metabolites like AHD at very low concentrations, often at or below the minimum required performance level (MRPL) set by regulatory bodies (e.g., 1 µg/kg in the EU), has driven significant methodological development in trace analysis. uq.edu.aur-biopharm.com The formation of this compound is central to many of these advancements. Analytical methods employing this compound as the target analyte, particularly those based on LC-MS/MS and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been developed and validated for various food matrices. uq.edu.auwaters.comusda.govsigmaaldrich.comsigmaaldrich.comnih.govgimitec.com These methods often involve sample preparation steps such as acid hydrolysis to release protein-bound metabolites, followed by derivatization with 2-NBA and subsequent extraction and chromatographic separation before MS/MS detection. waters.comscielo.brusda.gov The use of this compound as an analytical standard, including isotopically labeled versions like this compound-13C3, is critical for method validation, quantification, and ensuring accuracy and precision in trace analysis. waters.comsigmaaldrich.comsigmaaldrich.comdv-expert.orgptci.co.thaxios-research.com Immunoassay techniques, such as enzyme-linked immunosorbent assay (ELISA) and visualized microarray assays, have also been developed using this compound as a key component for screening purposes, offering advantages in terms of throughput and cost-effectiveness for initial residue detection. caymanchem.comr-biopharm.comresearchgate.netnih.govnih.gov

Evolution of Research Perspectives on Analytical Markers

The research perspective on analytical markers for nitrofuran abuse has evolved considerably. Initially, efforts might have focused on detecting the parent drugs. However, the rapid metabolism of nitrofurans necessitated a shift towards analyzing their more persistent tissue-bound metabolites. uq.edu.aur-biopharm.comwaters.comscielo.br This paradigm shift established metabolites like AHD as the primary analytical markers. The subsequent challenge was the efficient and sensitive detection of these metabolites at trace levels in complex biological matrices. The introduction and widespread adoption of derivatization with 2-nitrobenzaldehyde to form nitrophenyl derivatives, including this compound, marked a significant step in improving analytical capabilities. uq.edu.aur-biopharm.comwaters.comscielo.brusda.gov This derivatization strategy became a cornerstone of validated methods for regulatory compliance. Further evolution has involved the refinement of chromatographic and mass spectrometric techniques, moving from HPLC-MS/MS to faster and more sensitive UPLC-MS/MS methods. uq.edu.auwaters.com Simultaneously, the exploration of alternative or complementary detection platforms, such as various immunoassay formats utilizing this compound, demonstrates the ongoing effort to diversify and improve screening and confirmatory methods for these residues. researchgate.netnih.govnih.gov

Scope of Academic Inquiry Beyond Routine Application

Beyond the routine application of this compound as a marker for nitrofurantoin residue detection in regulatory testing, academic inquiry continues to explore various facets related to its analysis and the broader context of nitrofuran metabolite detection. Research efforts include optimizing existing derivatization and extraction procedures to improve efficiency and reduce matrix effects in diverse food types. scielo.brnih.gov The development of novel or enhanced analytical platforms, such as more sensitive UPLC-MS/MS methods or advanced immunoassay designs, represents a significant area of research. uq.edu.auwaters.comnih.govresearchgate.netnih.gov Studies investigating the fate of AHD and the formation and stability of this compound in different matrices under various conditions contribute to a deeper understanding of residue behavior and method reliability. Furthermore, research into potential isobaric interferences and strategies to ensure the specificity and accuracy of this compound detection in complex samples remains relevant. gimitec.com The synthesis and characterization of labeled standards, like this compound-13C3, are also part of ongoing research to support method development and validation with high accuracy. waters.comsigmaaldrich.comsigmaaldrich.comdv-expert.orgptci.co.thaxios-research.com

Detailed Research Findings & Data

Research utilizing this compound has yielded valuable data on the performance of analytical methods for detecting AHD residues. Studies have reported detection limits and recovery rates in various matrices.

| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |

| Honey | Microarray Assay | 0.10 ng/g | Not specified | 78-93 | nih.gov |

| Fish Samples | UPLC-MS/MS | 0.5 µg/kg | 1.5 µg/kg | 88-112 | uq.edu.au |

| Shrimp | LC-MS/MS | 1 ppb (confirmation level) | Not specified | Not specified | researchgate.net |

| Soft-Shell Turtle Powder | LC-MS/MS | Not specified | Not specified | 92.8–101.3 (interday mean) | nih.gov |

| Shrimp (various species) | LC-MS/MS | 0.1 - 0.2 ng/g | 0.1 - 0.5 ng/g | Not specified | scielo.br |

These findings highlight the effectiveness of methods employing this compound for trace analysis of AHD residues, demonstrating sensitivity levels that meet or exceed regulatory requirements. uq.edu.aur-biopharm.comwaters.com The variability in reported LODs and recovery rates across different studies and matrices underscores the importance of method validation for specific applications.

Structure

3D Structure

属性

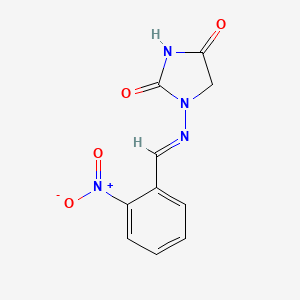

IUPAC Name |

1-[(2-nitrophenyl)methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULJCJZKZXOFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016512 | |

| Record name | 1-[(2-Nitrophenyl)Methylideneamino]Imidazolidine-2,4-Dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623145-57-3 | |

| Record name | 1-[(2-Nitrophenyl)Methylideneamino]Imidazolidine-2,4-Dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Derivatization Chemistry of 2 Np Ahd

Precursor Chemical Synthesis and Modification

The synthesis of 2-NP-AHD necessitates the availability of its two key precursors: 1-aminohydantoin (B1197227) (AHD) and 2-nitrobenzaldehyde (B1664092).

Synthetic Routes to 1-Aminohydantoin (AHD)

1-Aminohydantoin (AHD) is a core component in the synthesis of this compound. Several synthetic routes have been explored for its preparation. One historical method involved starting from monochloroacetic acid, which was converted to hydrazino-monoacetic acid and then to 2-semicarbazido-acetic acid, followed by cyclization. However, this route suffered from relatively low yields, primarily due to the competing formation of hydrazino-diacetic acid. oup.comgoogle.com

An improved synthesis involves the condensation of simple semicarbazones, such as benzaldehyde (B42025) or acetone (B3395972) semicarbazone, with ethyl monochloroacetate in the presence of a sodium alkoxide in dry ethanol. oup.comresearchgate.net This reaction yields aldehydic or ketonic derivatives of 1-aminohydantoin, which can then be hydrolyzed by mineral acids to produce 1-aminohydantoin. oup.comgoogle.com This method offers improved yields compared to the earlier route. oup.com 1-Aminohydantoin hydrochloride, a salt form, can be obtained through the hydrolysis of derivatives like the benzylidene derivative with hydrochloric acid. The free 1-aminohydantoin can be liberated by treatment with an equivalent amount of aqueous alkali or sodium methoxide (B1231860) in dry alcohol. researchgate.net

Another described method for preparing 1-aminohydantoin hydrochloride involves reacting hydrochloric acid with hydrazine (B178648) and sodium citrate, followed by purification steps like distillation and recrystallization. biosynth.com

1-Aminohydantoin is also recognized as a metabolite of the nitrofuran antibiotic nitrofurantoin (B1679001). caymanchem.commedchemexpress.comresearchgate.net

Table 1: Selected Synthetic Routes to 1-Aminohydantoin (AHD)

| Starting Material(s) | Key Intermediate(s) | Reaction Conditions | Product(s) | Notes | Source |

| Monochloroacetic acid, Hydrazine | Hydrazino-monoacetic acid, 2-semicarbazido-acetic acid | Multi-step process | 1-Aminohydantoin | Lower yields, competing side reactions | oup.comgoogle.com |

| Semicarbazones, Ethyl monochloroacetate | Aldehydic/Ketonic 1-Aminohydantoin derivatives | Sodium alkoxide, dry ethanol, followed by acid hydrolysis | 1-Aminohydantoin | Improved yields | oup.comresearchgate.net |

| Hydrazine, Sodium citrate, HCl | Not specified | Reaction with HCl, purification | 1-Aminohydantoin hydrochloride | Preparation of hydrochloride salt | biosynth.com |

Preparation of 2-Nitrobenzaldehyde Reactants

2-Nitrobenzaldehyde is the other crucial precursor for the synthesis of this compound. Unlike 3-nitrobenzaldehyde, which is the major product of benzaldehyde nitration, 2-nitrobenzaldehyde is typically prepared through indirect routes. wikipedia.org

One approach involves the nitration of styrene (B11656) or cinnamic acid, followed by the conversion of the resulting 2-nitrostyrene and 2-nitrocinnamic acids. wikipedia.org Another method starts with the oxidation of 2-nitrotoluene (B74249). wikipedia.org Alternatively, 2-nitrotoluene can be halogenated to a 2-nitrobenzyl halide, followed by oxidation with DMSO and sodium bicarbonate. wikipedia.org

A patented process describes the preparation of 2-nitrobenzaldehydes by reacting an alkali metal salt of a 2-nitrophenylpyruvic acid with an aqueous solution of an alkali metal hypochlorite (B82951) and hydrolyzing the resulting 2-nitrobenzylidene chloride. justia.com The 2-nitrophenylpyruvic acid can be prepared from the reaction of 2-nitrotoluene and a diester of oxalic acid in the presence of an alkali metal alcoholate. justia.comgoogle.com

Newer approaches to synthesizing 2-nitrobenzaldehyde include the formation and selective isomer separation of 2-nitrophenyl-1,3-dioxolane, followed by hydrolysis. psu.edu The nitration of benzaldehyde, while yielding predominantly the meta isomer, can be modified using reagents like HNO3/Ac2O or HNO3/CF3CO2H to increase the proportion of the ortho isomer. psu.edu However, this can still result in a mixture of isomers. psu.edu

Table 2: Selected Synthetic Routes to 2-Nitrobenzaldehyde

| Starting Material(s) | Key Transformation(s) | Notes | Source |

| Styrene or Cinnamic acid | Nitration, subsequent conversions | Indirect route | wikipedia.org |

| 2-Nitrotoluene | Oxidation | Direct oxidation | wikipedia.org |

| 2-Nitrotoluene | Halogenation to 2-nitrobenzyl halide, oxidation | Via benzyl (B1604629) halide intermediate | wikipedia.org |

| Alkali metal salt of 2-nitrophenylpyruvic acid | Reaction with alkali metal hypochlorite, hydrolysis | Patented process | justia.comgoogle.com |

| 2-Nitrophenyl-1,3-dioxolane | Hydrolysis | Involves isomer separation | psu.edu |

| Benzaldehyde | Nitration with specific reagents (e.g., HNO3/Ac2O) | Can increase ortho isomer proportion, but yields mixtures | psu.edu |

Mechanistic Investigations of this compound Formation via Derivatization

The formation of this compound occurs through the derivatization reaction between 1-aminohydantoin and 2-nitrobenzaldehyde. This reaction is a condensation, specifically the formation of an imine (also referred to as a Schiff base) between the amino group of 1-aminohydantoin and the aldehyde group of 2-nitrobenzaldehyde. caymanchem.commedchemexpress.com The product, this compound, is a nitrophenyl-labeled derivative of 1-aminohydantoin. caymanchem.com

This derivatization is a common strategy used in analytical chemistry to detect and quantify nitrofuran metabolites, including AHD, in various samples. medchemexpress.comresearchgate.netacs.orgfda.govresearchgate.netacs.orgnih.govvliz.begilbertodenucci.com The reaction effectively "labels" the AHD molecule with the 2-nitrophenyl group, making it amenable to detection by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netacs.orgfda.govacs.orggilbertodenucci.com

The structure of this compound has been confirmed, and studies have indicated an E configuration around the iminyl double bond based on NMR analysis. openmedscience.comresearchgate.netopenmedscience.com

Reaction Kinetics and Thermodynamics of Iminohydantoin Formation

Detailed studies specifically focusing on the reaction kinetics and thermodynamics of the formation of this compound from 1-aminohydantoin and 2-nitrobenzaldehyde were not extensively found in the provided search results. However, the reaction is a standard imine formation, which generally involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by proton transfer and elimination of water. The rate and equilibrium of such reactions are influenced by factors like pH, temperature, and solvent.

Research on similar imine formation reactions suggests that they are typically reversible and can be influenced by acid or base catalysis. The equilibrium can be shifted towards product formation by removing water, for example, using a drying agent or azeotropic distillation.

While specific kinetic and thermodynamic parameters for the this compound formation were not detailed, the reaction is widely utilized in analytical methods, implying that conditions favoring relatively complete and reproducible derivatization are established.

Influence of Reaction Conditions on Derivatization Efficiency

The efficiency of the derivatization reaction between 1-aminohydantoin and 2-nitrobenzaldehyde is significantly influenced by reaction conditions. This is particularly evident in analytical applications where complete and consistent derivatization is crucial for accurate quantification.

Several studies highlight the conditions used for this derivatization in the context of analyzing nitrofuran metabolites. Acid hydrolysis is often employed simultaneously with derivatization, typically under slightly acidic conditions. fda.govvliz.be An overnight incubation period, for example, 16 hours at 37 °C, has been a common practice for achieving derivatization. fda.govvliz.be However, more recent methods have explored accelerated conditions. For instance, thermostatic ultrasound-assisted derivatization has been shown to shorten the reaction time significantly, from 16 hours to 2 hours, while achieving comparable results. acs.org

The pH of the reaction medium is a critical factor. After acid hydrolysis and derivatization, the pH is often adjusted to a value between 6.3 and 7 for subsequent extraction steps. vliz.be The presence of high salt concentrations can impede the reaction between nitrofuran metabolites and 2-nitrobenzaldehyde. gilbertodenucci.com

The concentration of the derivatizing reagent, 2-nitrobenzaldehyde, also plays a role in the efficiency of the reaction. vliz.be

Table 3: Influence of Reaction Conditions on Derivatization

| Condition | Effect on Efficiency | Notes | Source |

| Acid hydrolysis (simultaneous) | Facilitates release of protein-bound metabolites and derivatization | Typically under slightly acidic conditions. fda.govvliz.be | fda.govvliz.be |

| Temperature and Time | Higher temperatures and longer times generally favor reaction completion | 16 hours at 37 °C is a common historical condition. fda.govvliz.be | fda.govvliz.be |

| Thermostatic Ultrasound | Significantly shortens reaction time (e.g., to 2 hours) | Accelerated derivatization. acs.org | acs.org |

| pH | Critical for optimal derivatization and subsequent extraction | pH is often adjusted to 6.3-7 after reaction. vliz.be | vliz.be |

| High Salt Concentration | Can impede the derivatization reaction | Relevant in the analysis of samples with high salt content. gilbertodenucci.com | gilbertodenucci.com |

| Reagent Concentration | Sufficient concentration is necessary for complete reaction | Concentration of 2-nitrobenzaldehyde influences efficiency. vliz.be | vliz.be |

Catalytic Approaches in Derivatization Reactions

While the direct reaction between amines and aldehydes to form imines can occur spontaneously, catalytic approaches can enhance the reaction rate and efficiency, particularly under milder conditions or when dealing with less reactive substrates.

In the context of this compound formation, while specific catalysts for the 1-aminohydantoin and 2-nitrobenzaldehyde reaction were not prominently detailed in the provided search results, the general principles of imine formation catalysis apply. Acid catalysts, both Brønsted and Lewis acids, are commonly used to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine. This is consistent with the use of acid hydrolysis conditions which also facilitate derivatization in some analytical methods. fda.govvliz.be

The use of ultrasound, as mentioned in the context of accelerating the derivatization, can also be considered a form of energy input that enhances the reaction rate, potentially mimicking or reducing the need for traditional chemical catalysts in some cases. acs.org

Research into the synthesis of other nitroarene-containing compounds and related imine formations sometimes involves metal catalysts or organocatalysts, depending on the specific reaction and desired selectivity. mdpi.comnih.gov However, direct application of these to the specific this compound formation was not detailed.

The focus in the provided literature regarding the derivatization for analytical purposes appears to be more on optimizing general reaction conditions (temperature, time, pH, presence of ultrasound) rather than employing specific catalytic species beyond the acidic conditions used for hydrolysis.

Isotopic Labeling Strategies for this compound Analogues

Isotopic labeling of chemical compounds involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into their molecular structure. These labeled analogues are invaluable tools in various scientific disciplines, particularly in analytical chemistry and metabolic studies, due to their nearly identical chemical and physical properties to the unlabeled compounds, with the key difference being their mass. This mass difference allows for their detection and quantification using mass spectrometry-based techniques. For this compound (1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione), the synthesis of isotopically labeled analogues is crucial for its use in quantitative analytical methods, especially for the determination of its precursor, 1-aminohydantoin (AHD), a metabolite of the banned antibiotic nitrofurantoin justia.comr-biopharm.com.

Synthesis of Deuterated this compound

The synthesis of this compound typically involves the condensation reaction between 2-nitrobenzaldehyde and 1-aminohydantoin r-biopharm.comoup.com. Therefore, the most direct route to synthesize deuterated this compound analogues involves the use of deuterated precursors.

One key precursor is 1-aminohydantoin. Deuterated versions of 1-aminohydantoin are available, such as 1-aminohydantoin hydrochloride labeled with deuterium at the 5,5 positions (AHD-5,5-D₂) isotope.com. Utilizing this labeled 1-aminohydantoin in the condensation reaction with unlabeled 2-nitrobenzaldehyde would yield this compound specifically deuterated in the hydantoin (B18101) ring.

Another potential site for deuteration is the 2-nitrobenzaldehyde moiety. While specific synthetic routes for deuterated 2-nitrobenzaldehyde for the purpose of this compound synthesis were not extensively detailed in the search results, general methods for the deuteration of aldehydes, such as H/D exchange at the formyl group, exist researchgate.net. Furthermore, deuteration of aromatic rings is also possible through various methods, including catalytic exchange in deuterated solvents acs.orgresearchgate.net. If deuterated 2-nitrobenzaldehyde (e.g., ring-deuterated or formyl-deuterated) were synthesized, its condensation with 1-aminohydantoin would also lead to deuterated this compound.

The specific synthetic strategy for deuterated this compound would depend on the desired position and extent of deuterium incorporation. However, the availability of commercially labeled 1-aminohydantoin suggests that using a labeled aminohydantoin precursor is a common approach for introducing deuterium into the this compound structure.

Incorporation of Carbon-13 and Nitrogen-15 Isotopes

The incorporation of ¹³C and ¹⁵N isotopes into this compound is primarily achieved by synthesizing the molecule using precursors that are already isotopically enriched.

For ¹³C labeling, the aromatic ring of the 2-nitrophenyl moiety or the carbon atoms within the aminohydantoin core are common targets. The synthesis of [1,2,3,4,5,6-¹³C₆]-2-nitrobenzaldehyde has been reported, starting from [1,2,3,4,5,6-¹³C₆]toluene acs.orgacs.orgresearchgate.net. This involves the nitration of the labeled toluene (B28343) followed by oxidation of the methyl group to the aldehyde acs.orgresearchgate.net. Condensing this isotopically enriched 2-nitrobenzaldehyde with unlabeled 1-aminohydantoin would result in this compound labeled with ¹³C in the nitrophenyl ring.

Alternatively, ¹³C can be incorporated into the aminohydantoin portion. ¹³C-labeled 1-aminohydantoin, such as 1-aminohydantoin-¹³C₃, is available biocat.commedchemexpress.com. This labeled precursor can be synthesized using isotopically enriched starting materials for the aminohydantoin synthesis route, which typically involves reactions of semicarbazones or related compounds oup.comresearchgate.netgoogle.com. For instance, using ¹³C-labeled precursors in the synthesis starting from glycine (B1666218) derivatives or urea (B33335) can lead to labeled hydantoin rings openmedscience.com. Condensing unlabeled 2-nitrobenzaldehyde with ¹³C-labeled 1-aminohydantoin would yield this compound with ¹³C isotopes in the hydantoin ring.

The incorporation of ¹⁵N isotopes into this compound would likely target the nitrogen atoms within the aminohydantoin structure, as the nitrophenyl group's nitrogen is part of a nitro function, which is less commonly labeled with ¹⁵N for this purpose compared to amine or amide nitrogens. 1-aminohydantoin contains several nitrogen atoms that could potentially be labeled. General methods for synthesizing ¹⁵N-labeled amino acids and nitrogen-containing heterocycles often utilize ¹⁵N-enriched nitrogen sources like ¹⁵N-ammonium salts or labeled urea bsb-muenchen.dersc.org. By incorporating such labeled precursors into the synthesis of 1-aminohydantoin, a ¹⁵N-labeled version could be obtained. Subsequent condensation with unlabeled 2-nitrobenzaldehyde would then produce ¹⁵N-labeled this compound.

The existence of this compound-¹³C,¹⁵N₃ oup.com and the mention of a synthesis method for double-tagging this compound-(¹³C, ¹⁵N₂) google.com indicate that simultaneous incorporation of both ¹³C and ¹⁵N into this compound is achieved by using precursors labeled with both isotopes. This would involve the condensation of a labeled 2-nitrobenzaldehyde (e.g., ¹³C-labeled) with a labeled 1-aminohydantoin (e.g., containing ¹³C and/or ¹⁵N).

Applications of Labeled Analogues in Quantitative Methodologies

Isotopically labeled analogues of this compound are predominantly used as internal standards in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) acs.orgresearchgate.netnih.gov. This application is critical for the accurate and reliable quantification of this compound, which serves as a marker residue for the presence of the nitrofurantoin metabolite AHD in various matrices, such as food products justia.comr-biopharm.comprepchem.com.

In quantitative analysis using isotope dilution mass spectrometry, a precisely known amount of the isotopically labeled analogue (the internal standard) is added to the sample before extraction and purification. The sample is then processed and analyzed by LC-MS/MS. Both the unlabeled analyte (this compound) and the labeled internal standard are detected simultaneously. Because the labeled standard is chemically identical to the analyte, it behaves in a very similar manner throughout the sample preparation and analysis process, compensating for potential variations in recovery during extraction, matrix effects that can influence ionization efficiency in the mass spectrometer, and fluctuations in instrument performance .

The ratio of the signal intensity of the unlabeled analyte to that of the labeled internal standard is measured. Since the amount of the labeled standard added is known, the concentration of the unlabeled analyte in the original sample can be accurately determined using a calibration curve prepared with known concentrations of both the unlabeled analyte and the labeled internal standard. This approach significantly improves the accuracy and precision of the quantitative analysis, especially for trace levels of analytes in complex matrices .

Advanced Analytical Methodologies for Detection and Quantification of 2 Np Ahd

Chromatographic Separations Coupled with Mass Spectrometry

The coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) is widely employed for the analysis of 2-NP-AHD and other nitrofuran metabolites. nih.govsigmaaldrich.comsigmaaldrich.comcrmlabstandard.com This combination leverages the separation power of LC with the specific detection and structural information provided by MS/MS, enabling the identification and quantification of target analytes in complex matrices. wikipedia.org

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method Development

Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS offers significant advantages over traditional HPLC, including reduced run times, improved sensitivity, enhanced resolution, and decreased solvent consumption. sigmaaldrich.com Method development for this compound using UPLC-MS/MS involves optimizing various chromatographic and mass spectrometric parameters to achieve optimal performance. sigmaaldrich.com

The selection and optimization of chromatographic columns and stationary phases are critical for achieving adequate separation of this compound from matrix components and other co-eluting compounds. Reversed-phase C18 columns are commonly utilized for the analysis of nitrofuran metabolites, including this compound. guidetopharmacology.org The particle size and dimensions of the stationary phase significantly influence separation efficiency and analysis speed in UPLC systems.

Effective mobile phase systems are essential for achieving good peak shape, resolution, and sensitivity for this compound. Typical mobile phases for the analysis of nitrofuran metabolites by LC-MS/MS involve mixtures of aqueous and organic solvents, often with the addition of acidic modifiers like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency in positive mode ESI. guidetopharmacology.orgnih.gov For instance, mobile phases composed of acetonitrile/methanol mixtures in water with formic acid or ammonium formate have been reported for the analysis of this compound and other nitrofuran derivatives. guidetopharmacology.orgnih.gov The precise ratio and gradient profile of the mobile phase components are optimized to ensure adequate retention and separation of the target analyte.

Optimized flow rates and gradient profiles in UPLC-MS/MS methods for this compound contribute to faster analysis times and improved peak resolution. UPLC systems typically operate at higher flow rates and utilize steeper gradients compared to conventional HPLC, allowing for rapid elution of analytes. sigmaaldrich.com Linear gradients transitioning between different ratios of the aqueous and organic mobile phases are commonly employed. guidetopharmacology.org The flow rate and gradient program are carefully evaluated and adjusted to achieve optimal chromatographic separation within a reasonable run time while maintaining sensitivity.

Development of Mobile Phase Systems for Enhanced Resolution

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Advancements

While UPLC-MS/MS is increasingly prevalent, High-Performance Liquid Chromatography (HPLC) coupled with MS/MS remains a widely used and robust technique for the analysis of this compound and other nitrofuran metabolites. nih.govcrmlabstandard.com Advancements in HPLC technology and method development continue to improve its performance for this application.

Electrospray Ionization (ESI) is the most commonly used ionization technique for LC-MS/MS analysis of polar and semi-polar compounds like this compound. nih.gov Optimizing ESI parameters is crucial for maximizing the ionization efficiency and signal intensity of the target analyte, thereby enhancing method sensitivity. pharmgkb.orgpharmgkb.orguni.luchemwhat.ru

Typical ESI parameters that are subject to optimization include capillary voltage, cone voltage, source temperature, desolvation gas temperature and flow rate, and nebulizer gas flow rate. guidetopharmacology.orgpharmgkb.orgpharmgkb.orguni.lufishersci.se For this compound and other nitrofuran metabolites, positive-ion mode ESI is generally preferred, yielding protonated molecular ions ([M+H]+) as precursor ions for MS/MS analysis. guidetopharmacology.orgnih.gov

Optimization is often performed by infusing standard solutions of the analyte into the MS system while adjusting parameters to achieve the highest signal intensity for the precursor ion and its characteristic product ions in Multiple Reaction Monitoring (MRM) mode. guidetopharmacology.orgsigmaaldrich.com For this compound, the precursor ion is typically observed at m/z 248.9 or 249.0, corresponding to the protonated molecule. guidetopharmacology.orgnih.gov Characteristic product ions resulting from fragmentation are then monitored for selective detection and quantification. guidetopharmacology.orgnih.gov

Studies have detailed specific ESI parameters used for the analysis of this compound and other nitrofuran metabolites. For example, reported parameters include an ion source temperature of 600°C, an ionization spray voltage of 5500 keV, and specific gas flows for nebulizer, curtain, and turbo gases. guidetopharmacology.org Cone voltage and collision energy are optimized for each specific transition (precursor ion to product ion) to ensure efficient fragmentation and sensitive detection. guidetopharmacology.orgnih.govsigmaaldrich.com

Selection and Validation of Multiple Reaction Monitoring (MRM) Transitions

Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a highly specific and sensitive mode of operation in tandem mass spectrometry, typically performed on triple quadrupole mass spectrometers. proteomics.com.auproteomics.com.auwaters.com For the quantification of this compound using MRM, specific transitions from a precursor ion to one or more characteristic product ions are selected and monitored. proteomics.com.auproteomics.com.au

The selection of appropriate MRM transitions is crucial for method specificity. This process typically involves identifying the protonated or deprotonated molecule of this compound as the precursor ion. The precursor ion is then subjected to collision-induced dissociation (CID) in the collision cell, generating an array of fragment ions. The most abundant and specific fragment ions are chosen as product ions for the MRM transitions. proteomics.com.auproteomics.com.au Multiple transitions (e.g., a primary transition for quantification and one or more secondary transitions for confirmation) are often monitored simultaneously to ensure the identity of the analyte and improve method robustness. proteomics.com.au

Validation of MRM transitions involves confirming their specificity by analyzing blank samples and samples containing potential interfering substances. The transitions should yield a strong signal for this compound while showing minimal or no signal from matrix components or other compounds. waters.com Parameters such as collision energy and dwell time for each transition are optimized to maximize sensitivity and signal-to-noise ratio.

Fragmentation Pathways and Product Ion Characterization in Mass Spectrometry

Understanding the fragmentation pathways of this compound in the gas phase is fundamental for selecting MRM transitions and confirming its identity during analysis. spectroscopyonline.comacs.orgnih.govlibretexts.org When the precursor ion of this compound undergoes CID, it breaks down into smaller, characteristic fragment ions. The pattern of these fragment ions is unique to the compound's structure. libretexts.org

Characterization of product ions involves determining their mass-to-charge ratios (m/z) and, ideally, their elemental composition and proposed structures. This is often achieved through techniques like accurate mass measurements using high-resolution mass spectrometers (e.g., Q-TOF) and by studying the fragmentation patterns of related compounds or using computational fragmentation prediction tools. nih.govscirp.org Proposed fragmentation pathways can be elucidated by analyzing the relationship between the precursor ion and the observed product ions, considering possible bond cleavages and rearrangements within the molecule. nih.govlibretexts.orgscirp.org For this compound, fragmentation would likely involve the cleavage of bonds within the imidazolidine-2,4-dione ring or the scission of the bond linking the imidazolidine (B613845) ring to the nitrophenylmethylene group, potentially leading to fragments characteristic of the nitrophenyl moiety or the hydantoin (B18101) structure.

Exploration of Other Chromatographic Techniques (e.g., GC-MS/MS for derivatized forms, if applicable)

While LC-MS/MS is generally preferred for compounds like this compound, which may not be sufficiently volatile or thermally stable for gas chromatography, Gas Chromatography-Mass Spectrometry (GC-MS/MS) could potentially be explored if suitable derivatization procedures are developed. thermofisher.comresearchgate.netmdpi.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.

If this compound were to be analyzed by GC-MS/MS, a derivatization step targeting functional groups like the imine or potential tautomeric forms would be necessary. Following derivatization and GC separation, the analyte would be ionized (typically by electron ionization, EI) and the resulting ions analyzed by tandem mass spectrometry. GC-MS/MS offers high chromatographic resolution and can provide characteristic fragmentation patterns under EI, which are useful for compound identification. However, the need for derivatization adds complexity to the sample preparation process and may introduce variability. The applicability of GC-MS/MS for this compound would depend entirely on the successful development and validation of a robust derivatization method.

Immunoanalytical Approaches and Bio-Recognition Systems

Immunoanalytical approaches, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer alternative or complementary methods for the detection and quantification of compounds like this compound, particularly for high-throughput screening. These methods rely on the specific binding interaction between an antibody and the target analyte.

Enzyme-Linked Immunosorbent Assay (ELISA) Development for this compound

ELISA is a plate-based immunoassay technique commonly used for detecting and quantifying substances, including small molecules. researchgate.netmdpi.com The development of an ELISA for this compound would typically involve generating antibodies that specifically recognize this compound and establishing a format (e.g., indirect, direct, or competitive) for the assay. nih.gov Given that this compound is a small molecule, a competitive ELISA format is often employed. In this format, labeled this compound (or a conjugate) and unlabeled this compound in the sample compete for binding sites on a limited amount of antibody immobilized on a solid phase. The signal generated is inversely proportional to the concentration of this compound in the sample.

This compound has been reported as being used in immunoassays for the detection of AHD in honey. caymanchem.com This suggests that antibodies with some affinity towards structures related to this compound or AHD have been developed, highlighting the feasibility of an immunoassay approach.

Hapten Design and Conjugation Chemistry for Immunogen Synthesis

Small molecules like this compound are not inherently immunogenic, meaning they cannot elicit an immune response on their own to produce antibodies. creative-diagnostics.com To overcome this, this compound acts as a hapten and must be covalently conjugated to a larger carrier protein (such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA)) to form a complete antigen or immunogen. nih.govcreative-diagnostics.comresearchgate.netmdpi.com

The design of the hapten derivative and the conjugation strategy are critical for generating antibodies with desired specificity and affinity towards this compound. researchgate.netmdpi.com The hapten design involves selecting a suitable site on the this compound molecule to attach a linker arm that will connect to the carrier protein. nih.govresearchgate.net This attachment site should be chosen carefully to ensure that the characteristic structural features of this compound, which are intended to be recognized by the antibody (the epitope), are exposed and accessible to the immune system. nih.govresearchgate.netmdpi.com The length and nature of the spacer arm can also influence the immune response and antibody specificity. nih.govcreative-diagnostics.comresearchgate.net

Conjugation chemistry involves forming a stable covalent bond between the functional group on the hapten derivative (introduced via the linker) and reactive groups on the carrier protein (e.g., amino, carboxyl, or sulfhydryl groups). nih.govacs.org Various coupling reagents and methods are available for this purpose, and the chosen method depends on the functional groups present on the hapten and the carrier protein. nih.gov The resulting hapten-carrier conjugate is then used to immunize animals for antibody production. nih.govcreative-diagnostics.com

Monoclonal and Polyclonal Antibody Production and Characterization

Antibodies against the this compound hapten can be produced as either polyclonal or monoclonal antibodies. nih.govnih.gov

Polyclonal antibodies are a heterogeneous mixture of antibodies produced by different B cell clones in an immunized animal. They recognize multiple epitopes on the hapten-carrier conjugate, including potentially parts of the carrier protein or the linker. nih.gov Polyclonal antibodies are typically produced by immunizing animals (e.g., rabbits, goats) with the this compound-carrier conjugate and collecting serum containing the antibodies.

Monoclonal antibodies are a homogeneous population of antibodies produced by a single B cell clone. They are highly specific for a single epitope on the hapten. nih.gov Monoclonal antibodies are typically produced using hybridoma technology, where B cells from an immunized animal are fused with myeloma cells to create immortal hybridoma cell lines that produce the desired antibody. creative-diagnostics.com

Characterization of the produced antibodies is essential to determine their titer (concentration), affinity (strength of binding), and specificity (ability to selectively bind to this compound over similar compounds or matrix components). nih.govcreative-diagnostics.commdpi.com ELISA is commonly used during antibody characterization to assess these parameters. creative-diagnostics.com Cross-reactivity with structurally similar compounds is a critical factor to evaluate, particularly for small molecule immunoassays, to ensure the assay's specificity for this compound. nih.govmdpi.com

Fluorescence-Linked Immunosorbent Assay (FLISA) and Microarray-Based Detection

Fluorescence-Linked Immunosorbent Assay (FLISA) is a variation of ELISA that utilizes fluorescent labels instead of enzyme-linked detection systems, often offering increased sensitivity and a wider dynamic range. hk-dtech.compoly-dtech.com Microarray-based detection platforms allow for the simultaneous analysis of multiple analytes in a high-throughput format, making them suitable for screening multiple nitrofuran metabolites, including this compound. sigmaaldrich.comnih.gov

Fluorescent Labeling Strategies for Immunoassays

Fluorescent labeling in immunoassays for this compound involves conjugating fluorescent dyes or nanoparticles to antibodies or antigens. Various fluorescent materials can be used, including organic dyes, quantum dots, and fluorescent nanoparticles. The choice of fluorescent label depends on factors such as brightness, photostability, and compatibility with the assay format and detection equipment. Time-resolved fluorescence (TR-FLISA) using lanthanide-conjugated nanoparticles can further enhance sensitivity by minimizing background fluorescence. hk-dtech.compoly-dtech.compoly-dtech.com

For detecting nitrofuran metabolites, including this compound, fluorescent nanomaterials have been explored as signal labels in immunochromatographic assays. researchgate.netnih.govresearchgate.net Aggregation-induced emission nanoparticles (AIENPs) are an example of fluorescent nanomaterials used to improve detection sensitivity in these assays by overcoming aggregation-caused quenching. researchgate.netnih.gov

Nanoarray and Biosensor Development for Enhanced Sensitivity

Nanoarray technology integrates nanoscale components into microarray platforms, potentially increasing the density of immobilized capture molecules and improving detection limits. Biosensors, which combine a biological recognition element with a transducer, offer rapid and sensitive detection of analytes. mdpi.comscirp.orgacs.org

While specific details on nanoarray development solely for this compound were not extensively found, microarray-based assays capable of detecting this compound along with other nitrofuran derivatives have been reported. sigmaaldrich.comnih.gov These visualized microarray screen assays utilize an indirect competitive format and have demonstrated suitability for screening samples like honey. nih.gov

The development of biosensors for detecting residues in food often involves incorporating nanomaterials to enhance sensitivity and enable rapid, on-site analysis. mdpi.comscirp.orgacs.org Electrochemical biosensors based on nanomaterials have shown promise for detecting trace contaminants. mdpi.comscirp.org While the search results discuss nano-biosensors for pesticides and mycotoxins, the principles of using nanomaterials for enhanced sensitivity and rapid detection are applicable to the development of biosensors for this compound. mdpi.comscirp.orgacs.org

Lateral Flow Immunoassay (LFIA) and Point-of-Care Analytical Solutions

Lateral Flow Immunoassay (LFIA) is a simple, rapid, and cost-effective format suitable for point-of-care testing. jacksonimmuno.com These assays are designed for ease of use and quick results, making them valuable for initial screening outside of a laboratory setting. jacksonimmuno.com

LFIAs for the detection of nitrofuran metabolites, including this compound, have been developed. researchgate.netbiorexfooddiagnostics.comnih.govresearchgate.net These typically employ a competitive immunoassay format where this compound in the sample competes with a conjugate for binding sites on antibodies immobilized on a test line. jacksonimmuno.com The signal intensity at the test line is inversely proportional to the concentration of this compound.

Recent advancements in LFIA technology for nitrofuran metabolites involve the use of enhanced detection labels, such as aggregation-induced emission nanoparticles, to improve sensitivity compared to traditional gold nanoparticle-based strips. researchgate.netnih.govresearchgate.net Studies have reported cut-off values for this compound detection using multiplex LFIAs, indicating their potential for rapid screening. researchgate.netnih.govresearchgate.net

| LFIA Type | Analyte | Sample Matrix | Cut-off Value (ng/mL) | Enhancement vs. Gold Nanoparticles | Reference |

| Multiplex ICA | This compound | Aquatic products | 5 | At least 200-fold higher | researchgate.netnih.govresearchgate.net |

Commercial lateral flow devices for nitrofuran metabolites, including AHD, are also available, offering qualitative and quantitative reporting capabilities for point-of-care analysis. biorexfooddiagnostics.com

Sample Preparation Techniques and Matrix Effects Mitigation

Effective sample preparation is a critical step in the accurate analysis of this compound in various matrices. Since AHD is often protein-bound in tissues, hydrolysis is required to release the metabolite before derivatization and detection. biorexfooddiagnostics.comwaters.combiotica.grusda.gov Matrix effects, caused by other components in the sample, can interfere with analytical methods, necessitating mitigation strategies.

Optimization of Acid Hydrolysis Protocols for Analytical Release

Acid hydrolysis is a common method used to cleave the bond between AHD and tissue proteins, releasing free AHD for subsequent derivatization with 2-nitrobenzaldehyde (B1664092) to form this compound. waters.combiotica.grusda.gov Optimization of acid hydrolysis protocols is essential to ensure efficient release of the bound metabolite while minimizing degradation.

Typical acid hydrolysis protocols involve incubating the sample matrix with an acidic solution, such as hydrochloric acid, for a specific time and temperature. usda.govreddotbiotech.comwaters.com The concentration of the acid, incubation time, and temperature are critical parameters that need to be optimized depending on the sample matrix to achieve maximum recovery of AHD. usda.govreddotbiotech.com

Following acid hydrolysis, the released AHD is derivatized with 2-nitrobenzaldehyde. r-biopharm.compacificlab.vnbiotica.grusda.gov The derivatized metabolite (this compound) is then typically extracted from the sample matrix using liquid-liquid extraction or solid-phase extraction techniques to clean up the sample and concentrate the analyte before analysis by methods like ELISA or LC-MS/MS. usda.govreddotbiotech.com

Research findings highlight the importance of optimized hydrolysis conditions. For example, a method for detecting nitrofuran metabolites in pork involved incubation under acid hydrolysis conditions followed by simultaneous derivatization with 2-nitrobenzaldehyde. usda.gov Another ELISA protocol for AHD in milk powder and egg powder specifies incubation with deionized water and HCl solution, followed by derivatization and extraction steps. reddotbiotech.com The efficiency of acid hydrolysis can be influenced by factors such as the type of acid used and the duration and temperature of incubation. mdpi.comucr.edu

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies

Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed for the extraction and initial clean-up of this compound from various sample matrices rsc.org. SPE is a widely used sample clean-up technique that helps eliminate matrix effects researchgate.net. Water-compatible molecularly imprinted solid-phase extraction (SPE) has been used for the analysis of this compound in animal-derived foods sigmaaldrich.comdv-expert.org. LLE is also utilized, often in conjunction with other clean-up steps rsc.org. For instance, after derivatization and pH adjustment, ethyl acetate (B1210297) has been used for LLE to extract target analytes like this compound nih.gov.

Advanced Clean-up Strategies for Complex Sample Matrices (e.g., Hydrophobic Carboxymethyl Cellulose (B213188) Sorbents)

Complex sample matrices, particularly those with high fat content, present significant challenges in the analysis of this compound due to potential matrix interferences nih.gov. Advanced clean-up strategies are crucial to enhance the purity of the final extract and improve the recovery of target compounds nih.gov. Hydrophobic carboxymethyl cellulose (CMC) sorbents have shown promise as effective clean-up materials for removing fat interference in animal-fat samples nih.govrsc.org. These materials are considered green alternatives to traditional sorbents like SPE and LLE, offering advantages such as reduced analysis time, lower cost, and the need for only small quantities to remove fats rsc.org. Studies have shown that hydrophobic CMCs can effectively remove a high percentage of fat from food sample extracts while maintaining acceptable recoveries of nitrofuran metabolites, including this compound nih.govrsc.org. The use of CMC-C18, a type of hydrophobic CMC, has demonstrated promising results in terms of recovery and precision for the determination of nitrofuran metabolites nih.gov.

Assessment and Mitigation of Matrix Effects in Mass Spectrometry

Matrix effects, which can either suppress or enhance the ionization efficiency of the analyte, are a significant concern in LC-MS/MS analysis of complex samples . These effects are caused by co-eluting components from the sample matrix that interfere with the ionization process of the target compound . Various strategies are employed to assess and mitigate matrix effects when analyzing this compound. The use of isotopically labeled internal standards, such as this compound-¹³C₃, is a common and effective approach uq.edu.ausigmaaldrich.com. Internal standards help compensate for matrix effects by undergoing similar ionization behavior as the analyte nih.gov. Calibration curves prepared in matrix-matched standards are also used to evaluate and correct for matrix effects nih.gov. Additionally, optimizing sample preparation and clean-up procedures, including the use of advanced sorbents like hydrophobic CMCs, helps reduce the presence of interfering matrix components, thereby mitigating matrix effects nih.govrsc.org. Dilution of the sample extract can also help reduce matrix effects natsep.co.za.

Method Validation and Performance Characteristics

Analytical methods for the detection and quantification of this compound must be thoroughly validated to ensure their reliability, accuracy, and precision uq.edu.aunih.gov. Method validation typically involves assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery rates nih.govresearchgate.net. Validation is often performed according to established guidelines, such as those from the European Commission uq.edu.aunih.govnih.gov.

Linearity and Calibration Curve Construction

Linearity demonstrates that the analytical signal is directly proportional to the concentration of the analyte over a defined range . Calibration curves are constructed by plotting the ratio of peak areas of the analyte to the corresponding internal standard against the analyte concentrations nih.govresearchgate.net. Excellent linearity, with correlation coefficients (r²) typically greater than 0.99, has been reported for this compound in various matrices nih.govresearchgate.netsnu.ac.kr. For example, a linearity range of 0.1–20 μg/kg has been reported for nitrofuran metabolites, including this compound snu.ac.kr.

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision researchgate.net. LODs and LOQs for this compound vary depending on the matrix and the specific analytical method used. Reported values for LOD and LOQ for nitrofuran metabolites in different food matrices are generally in the low μg/kg range researchgate.net. For instance, LOD values ranging from 0.011 to 0.123 μg/kg and LOQ values from 0.033 to 0.369 μg/kg have been reported for nitrofuran metabolites in pork, croaker, and honey researchgate.net.

Precision and Accuracy Assessments (Repeatability, Reproducibility, Recovery Rates)

Precision refers to the agreement among repeated measurements of the same homogeneous sample under specified conditions . It is typically assessed by repeatability (intra-day precision) and reproducibility (inter-day precision), often expressed as relative standard deviation (%RSD) nih.govresearchgate.net. Accuracy reflects the closeness of the measured value to the true value and is evaluated through recovery studies nih.gov. Recovery rates indicate the efficiency of the extraction and clean-up procedures . Acceptable precision, with %RSD values typically below 10%, has been reported for the analysis of this compound nih.govresearchgate.net. Recovery rates for this compound in various matrices generally fall within acceptable ranges, often between 80% and 110%, meeting regulatory requirements nih.govrsc.orgnih.govresearchgate.net.

Table 1: Analytical Performance Characteristics for this compound in Various Matrices

| Matrix | Linearity (μg/kg) | LOD (μg/kg) | LOQ (μg/kg) | Recovery (%) | Precision (%RSD) | Reference |

| Pork | Not specified | 0.011-0.123 | 0.033-0.369 | 97.4-109.5 | <10 | researchgate.net |

| Croaker | Not specified | 0.009-0.112 | 0.027-0.339 | 87.5-112.7 | <10 | researchgate.net |

| Honey | Not specified | 0.010-0.131 | 0.030-0.293 | 98.6-109.0 | <10 | researchgate.net |

| Soft-Shell Turtle Powder | Not specified | Not specified | Not specified | 92.8–101.3 | 1.5–4.8 | nih.govsnu.ac.krresearchgate.net |

| Aquatic Products | 0.1–20 | 0.5 | 1.5 | 88–112 | 2–4 | uq.edu.ausnu.ac.kr |

| Animal-fat samples | Not specified | 0.20-0.28 | 0.6-0.9 | 83.3–104.3 | <10 | nih.gov |

Note: Ranges for LOD, LOQ, Recovery, and Precision may represent values for multiple nitrofuran metabolites, including this compound, as reported in the cited studies.

Mechanistic Investigations of Chemical Transformations and Stability of 2 Np Ahd in Non Biological Systems

Degradation Pathways under Controlled Chemical Conditions

Investigations into the degradation pathways of 2-NP-AHD under controlled chemical conditions in non-biological systems require specific experimental data that details its behavior when subjected to varying environmental factors. Based on available information, direct studies on the degradation of the this compound molecule itself under controlled abiotic conditions are not extensively reported. However, insights can be drawn from the conditions under which it is synthesized and general principles of chemical degradation.

Influence of pH on Chemical Stability and Hydrolysis

The synthesis of this compound involves a derivatization reaction that is typically carried out under acidic conditions, often using hydrochloric acid caymanchem.comnih.gov. Following this reaction, the mixture is usually neutralized to a pH range of 7.0-7.5 or 7.2-7.5 for subsequent analysis caymanchem.com. This highlights the importance of pH in the formation process.

Photochemical Degradation Mechanisms

Photochemical degradation, or photolysis, can be a significant abiotic transformation pathway for compounds exposed to sunlight or other sources of UV-Vis radiation. This process can involve direct absorption of light by the molecule, leading to bond cleavage or rearrangement, or indirect degradation through reactions with photochemically produced species like hydroxyl radicals.

The structure of this compound contains a nitrophenyl group, which is known to be photoactive in some contexts wikipedia.org. While the photolytic degradation of the parent compound nitrofurantoin (B1679001) and its metabolite AHD has been studied, showing that direct irradiation did not significantly degrade AHD, and photocatalysis was required for its degradation, specific studies on the photochemical degradation mechanisms of this compound itself in abiotic systems were not found. General principles of photochemistry suggest that the presence of the nitroaromatic moiety could make this compound susceptible to phototransformation, but the specific pathways and rates would require dedicated experimental investigation.

Oxidative and Reductive Transformation Pathways

Oxidation and reduction reactions are fundamental chemical processes that can lead to the transformation of organic compounds in the environment. Abiotic redox transformations can be mediated by various chemical species and minerals present in non-biological systems.

The chemical structure of this compound contains both a nitro group and an imine linkage, functional groups that can potentially undergo redox reactions. However, specific research detailing the abiotic oxidative or reductive transformation pathways of this compound was not identified in the search results. Studies on redox reactions in abiotic systems generally discuss the transformation of other compound classes, such as the reductive dechlorination of chlorinated hydrocarbons by zero-valent metals or sulfide (B99878) minerals. Without specific experimental data for this compound, the susceptibility of its nitro group or imine linkage to abiotic oxidation or reduction and the resulting transformation products remain uncharacterized.

Kinetic Modeling of Chemical Stability and Reaction Rates

Kinetic modeling is a crucial tool for understanding and predicting the rates of chemical transformations and assessing the stability of compounds in various environments. Such models describe how the concentration of a substance changes over time based on the rates of the reactions it undergoes.

Despite the analytical importance of this compound, specific kinetic models describing its abiotic degradation or transformation rates under different environmental conditions were not found in the consulted literature. While kinetic modeling is applied to various chemical and environmental processes, its application to the abiotic fate of this compound appears to be an area where published research is limited. Developing kinetic models for this compound would require experimental data on its degradation rates under controlled conditions, which, as noted in the previous sections, are not extensively reported.

Computational and Theoretical Chemistry Studies of 2 Np Ahd

Computational Prediction of Chemical Reactivity and Derivatization Energetics

Computational and theoretical chemistry methods play a crucial role in understanding and predicting the chemical behavior of molecules, including their reactivity and the energetics of chemical transformations such as derivatization reactions. These methods, particularly density functional theory (DFT), allow researchers to explore molecular structures, electronic properties, reaction pathways, transition states, and associated energy barriers without requiring experimental synthesis or procedures rsc.orgacs.org. By calculating properties such as frontier molecular orbital (FMO) energies (HOMO and LUMO), energy gaps, heats of formation, and various reactivity descriptors, computational studies can provide valuable insights into how a molecule like 2-NP-Ahd might react or how its formation from precursors proceeds energetically.

Frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are fundamental in predicting chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons frontiersin.orgmalayajournal.orgmdpi.com. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is often correlated with molecular stability and reactivity; a smaller gap generally indicates higher reactivity malayajournal.orgmdpi.com.

While specific detailed computational studies focusing directly on the reactivity or derivatization energetics of this compound were not extensively found in the searched literature, studies on related compounds and general computational methodologies provide a framework for how such investigations would be conducted. For instance, computational investigations utilizing DFT have been applied to study the reactivity and thermodynamic favorability of "anhydride derivatives (AHDs)" in the context of grafting reactions researchgate.net. This study examined molecular descriptors, thermodynamic properties, and frontier molecular orbital analysis to understand the reactive potential of these compounds. It found that these AHDs exhibited higher energies and enhanced reactivity compared to acetylated counterparts, characterized by smaller HOMO-LUMO gaps, softer molecular structures, and higher electrophilicity researchgate.net. Thermodynamic properties, such as more negative heat of formation values and lower atomization energies, also indicated the thermodynamic favorability of these AHD derivatives researchgate.net.

Key computational descriptors relevant to predicting reactivity and derivatization energetics include:

| Descriptor | Symbol | Significance for Reactivity/Energetics |

| HOMO Energy | EHOMO | Electron donating ability; higher energy indicates better donor. |

| LUMO Energy | ELUMO | Electron accepting ability; lower energy indicates better acceptor. |

| HOMO-LUMO Gap | Egap | Molecular stability and reactivity; smaller gap suggests higher reactivity. |

| Heat of Formation | ΔHf | Thermodynamic stability; more negative values indicate greater stability. |

| Atomization Energy | Eatom | Energy required to break a molecule into its constituent atoms; related to bond strength and stability. |

| Electrophilicity Index | ω | Measure of a molecule's propensity to accept electrons. |

| Nucleophilicity Index | ν | Measure of a molecule's propensity to donate electrons. |

Computational studies employing methods like DFT could calculate these descriptors for this compound and its precursors (1-aminohydantoin and 2-nitrobenzaldehyde) to theoretically assess the favorability and kinetic feasibility of the derivatization reaction. Furthermore, by analyzing the distribution of frontier molecular orbitals and molecular electrostatic potential surfaces, researchers can identify the most likely sites for chemical attack or bond formation malayajournal.org.

Role of 2 Np Ahd in Chemical Metrology and Reference Material Science

Development of Certified Reference Materials for Analytical Quality Control

Certified Reference Materials (CRMs) are essential for analytical quality control, providing a benchmark against which laboratory measurements can be compared to ensure accuracy and reliability. 2-NP-AHD is available as an analytical standard and reference material from various suppliers. honeywell.comcrmlabstandard.comauftragssynthese.comsigmaaldrich.comlgcstandards.comchromspec.com These materials are often produced according to international quality standards such as ISO 9001 and come with a Certificate of Analysis (COA) detailing their properties and purity. honeywell.comaxios-research.com The development of CRMs for this compound is critical for laboratories performing residue analysis, helping them maintain compliance with regulatory limits. hpc-standards.com Isotopically labeled analogues, such as this compound-13C3, are also available and are used as internal standards in analytical methods like LC-MS/MS to improve the accuracy and reliability of quantification. axios-research.comauftragssynthese.comfishersci.itsigmaaldrich.com

Traceability in Analytical Measurements Involving this compound Standards

Traceability in analytical measurements ensures that a measurement result can be related to a national or international standard through a documented unbroken chain of calibrations. For measurements involving this compound, traceability is established through the use of well-characterized reference materials. honeywell.comhpc-standards.comsigmaaldrich.com Analytical methods employing this compound standards, such as LC-MS/MS, rely on the accurate concentration and purity of these standards to provide traceable results for the determination of nitrofuran metabolites in various matrices like honey, shrimp, and other animal-derived foods. caymanchem.comsigmaaldrich.com The use of certified reference materials with detailed Certificates of Analysis contributes to the traceability of the analytical process. honeywell.comaxios-research.com

Inter-laboratory Proficiency Testing and Harmonization of Methods

Inter-laboratory proficiency testing is a key component of external quality control, allowing laboratories to compare their analytical performance against other laboratories and identify areas for improvement. elsevier.esiaea.organses.fr While specific details on proficiency testing programs solely focused on this compound were not extensively found, proficiency testing in the broader area of nitrofuran metabolite analysis, where this compound is a relevant analyte, would involve the use of standardized samples containing known concentrations of this compound and other metabolites. usda.gov Participation in such programs helps harmonize analytical methods across different laboratories, ensuring comparability and reliability of results for regulatory purposes. iaea.organses.fr The use of consistent and well-characterized this compound reference materials is fundamental to the success of these programs. hpc-standards.comusda.gov

Advancements in Standard Preparation and Storage for Analytical Integrity

Maintaining the integrity of analytical standards is paramount for accurate and reliable measurements. Advancements in standard preparation and storage for compounds like this compound focus on ensuring their stability and preventing degradation. This compound is typically stored at low temperatures, such as -20°C, for long-term stability, with reported stability of at least 4 years under recommended conditions. caymanchem.com Working solutions prepared from stock standards have shorter expiry periods and require specific storage conditions, such as 2-8°C for a combined working standard solution of nitrofuran metabolites including this compound. usda.gov Amber volumetric flasks are often used for standard preparation and storage to protect the compounds from light. usda.gov Proper weighing and dissolution techniques are crucial for preparing accurate stock solutions, and the exact concentration should be calculated based on the actual weight and purity of the material. usda.gov Adherence to recommended storage conditions and handling procedures outlined in Certificates of Analysis and method protocols is essential to maintain the analytical integrity of this compound standards. caymanchem.comusda.govgoldstandarddiagnostics.com

Future Research Directions and Emerging Analytical Challenges for 2 Np Ahd

Development of Miniaturized and On-Site Analytical Platforms

The development of miniaturized and on-site analytical platforms for 2-NP-Ahd is a key area for future research. The goal is to enable rapid and convenient testing outside of traditional laboratory settings. Miniaturized devices, such as microfluidic systems and paper-based analytical devices (μPADs), offer advantages including reduced sample and reagent consumption, faster analysis times, and portability. nih.gov

Research in this area for compounds like this compound, which is a nitroaromatic derivative, can draw upon advancements in the detection of other nitroaromatic compounds using miniaturized platforms. For example, studies have explored the use of paired emitter-detector diodes (PEDD) based photometers for detecting nitroaromatic explosives in soil samples, demonstrating low fabrication cost, low power consumption, and ease of miniaturization. Microscale sensors integrating polymer layers that exhibit a specific swelling response in the presence of nitroaromatic compounds have also been investigated. researchgate.net These examples highlight the potential for developing portable and sensitive devices for this compound analysis.

The challenges in this area include achieving sufficient sensitivity and selectivity in a miniaturized format, particularly when dealing with low concentrations of this compound in potentially complex matrices. Ensuring the stability and reproducibility of results from on-site platforms also requires further investigation.

Integration of Artificial Intelligence and Machine Learning in Data Analysis

Exploration of Novel Derivatization Reagents for Enhanced Selectivity

The exploration of novel derivatization reagents is critical for enhancing the selectivity and sensitivity of this compound analysis. Derivatization is often a necessary step to improve the chromatographic behavior and detection properties of analytes like this compound. psu.edu

Current methods for this compound analysis often involve derivatization with 2-nitrobenzaldehyde (B1664092). r-biopharm.com Future research can focus on developing new reagents that offer improved reaction kinetics, higher selectivity towards this compound in the presence of interfering substances, and enhanced ionization efficiency for mass spectrometric detection. Research into novel derivatization agents for other compound classes, such as N-heterocyclic carbenes for aldehydes, demonstrates the potential for developing highly selective reagents that can address challenges like stereoisomeric products and improve product stability. acs.orgacs.org

Developing derivatization reactions that are faster, require less sample preparation, and are compatible with miniaturized analytical platforms would also be valuable. The goal is to achieve lower limits of detection and more reliable quantification in various matrices.

Addressing Complex Matrix Interferences in Advanced Analytical Systems

Addressing complex matrix interferences is a persistent challenge in the analysis of this compound, particularly when dealing with diverse sample types like food products or biological samples. Complex matrices can contain a variety of substances that can interfere with the extraction, separation, and detection of the analyte, leading to matrix effects such as signal suppression or enhancement in mass spectrometry. ugent.be

Future research needs to focus on developing more effective sample preparation techniques that can selectively extract and clean up this compound from complex matrices while minimizing the co-extraction of interfering compounds. This could involve advancements in solid-phase extraction (SPE) materials, liquid-liquid extraction (LLE) techniques, or hyphenated methods. chromatographyonline.com

Furthermore, the development of more robust analytical methods and instrumentation that are less susceptible to matrix effects is crucial. This includes exploring alternative ionization techniques in mass spectrometry, optimizing chromatographic separation parameters, and utilizing advanced data processing algorithms to compensate for matrix-induced variations. whiterose.ac.uk Research into the analysis of other nitroaromatic compounds in complex environmental matrices highlights the ongoing efforts to improve extraction and cleanup steps to minimize matrix effects and achieve satisfactory recoveries. ugent.beresearchgate.net

常见问题

Basic Research Questions

Q. What are the recommended storage and handling protocols for 2-NP-Ahd to ensure stability in experimental settings?

- Methodological Answer: Store this compound at 0–6°C in airtight, light-protected containers. Prior to use, allow the compound to equilibrate to room temperature in a desiccator to minimize moisture absorption. Validate stability via periodic HPLC-MS analysis (retention time ±0.1 min, peak area consistency within 5%) .

Q. Which analytical techniques are most effective for characterizing this compound in food safety studies?

- Methodological Answer: Use HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for quantification, ensuring a detection limit ≤0.1 ppb. Confirm structural integrity via H-NMR (δ 7.2–8.1 ppm for aromatic protons) and FT-IR (C=O stretch at 1680–1720 cm). Cross-validate results with certified reference materials (CRMs) from accredited suppliers .

Q. How should researchers address discrepancies in reported solubility or spectral data for this compound across studies?

- Methodological Answer: Conduct systematic solvent screening (e.g., DMSO, methanol, acetonitrile) under controlled temperatures (20–25°C). Compare UV-Vis spectra (200–400 nm) and NMR shifts against primary literature. If inconsistencies persist, replicate experiments using protocols from the original studies and document batch-specific variability .

Advanced Research Questions

Q. What experimental design principles are critical for studying this compound’s metabolic pathways in biological systems?

- Methodological Answer: Employ isotope-labeled analogs (e.g., C-2-NP-Ahd) to track metabolic products via LC-HRMS. Use a crossover study design with negative controls to distinguish endogenous compounds. Adhere to NIH guidelines for reporting experimental conditions (e.g., cell lines, incubation times) to ensure reproducibility .

Q. How can researchers resolve contradictions in chromatographic quantification data between different detection methods?

- Methodological Answer: Perform method validation using parameters from ICH Q2(R1):

Q. What statistical approaches are recommended for addressing batch-to-batch variability in this compound synthesis?

- Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs) such as reaction temperature or catalyst loading. Use ANOVA with Tukey’s post-hoc test to compare yields across batches. For small sample sizes, employ Bayesian hierarchical models to estimate uncertainty .

Methodological Guidance for Literature Review & Data Interpretation

Q. How should researchers conduct a systematic review of this compound’s toxicological profile?

- Methodological Answer: Use databases like SciFinder and PubMed with Boolean queries (e.g., "this compound AND (toxicity OR genotoxicity)"). Prioritize peer-reviewed studies reporting LD values, NOAEL/LOAEL thresholds, and mechanistic data. Exclude non-primary sources and commercial reports lacking experimental details .

Q. What strategies ensure ethical data sharing while protecting proprietary methods in this compound research?